Diethylphosphinic chloride

Description

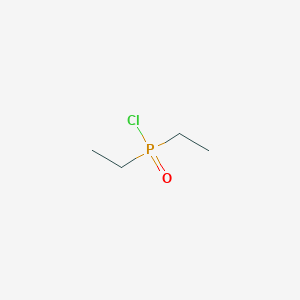

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(ethyl)phosphoryl]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGENPKAWPRUNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409374 | |

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-37-4 | |

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethylphosphinic Chloride

Established Laboratory and Industrial Preparative Routes

Traditional synthesis methods for diethylphosphinic chloride have been well-documented, providing reliable pathways for its production on both laboratory and industrial scales. These routes typically involve the transformation of organophosphorus precursors or direct halogenation reactions.

A common industrial approach involves the reaction of tetraethyl bi(phosphine sulfide) with thionyl chloride. google.com This reaction, typically conducted in an inert liquid diluent such as benzene (B151609), yields this compound upon distillation. For instance, reacting tetraethyl bi(phosphine sulfide) with thionyl chloride in benzene, followed by refluxing, results in the formation of this compound, which can be purified by distillation under reduced pressure. google.com

Another established pathway starts from diethylphosphine (B1582533) oxide. mdpi.com In this method, diethylphosphine oxide can react with an in-situ generated chlorinating agent to produce this compound. mdpi.com The Michaelis-Arbuzov reaction also presents a viable, though sometimes limited, route. While the classic Arbusov reaction can be inhibited by bulky groups, variations using alkylphosphonous dichlorides with t-butyl chloride have proven effective for creating certain alkyl-t-butylphosphinic chlorides. researchgate.net

Furthermore, processes starting from sodium hypophosphite monohydrate have been developed. One patented method involves creating an anhydrous hypophosphorous organic acid solution, which then reacts with ethylene (B1197577) in the presence of an initiator to form diethylphosphinic acid. google.com This acid can subsequently be converted to this compound. lookchem.com

Halogenation is a fundamental process in the synthesis of this compound. mt.comallen.in A direct method involves the chlorination of diethylphosphine chloride with chlorine gas, which typically requires heat, pressure, and a catalyst to form diethylphosphoryl chloride. hongjiachem.cn

The use of thionyl chloride (SOCl₂) as a chlorinating agent is a prevalent method. For example, the reaction of diisopropylphosphine (B1583860) oxide with thionyl chloride in diethyl ether is vigorous and yields the corresponding phosphinic chloride in high yield after removing the solvent and excess reagent. thieme-connect.de Similarly, phosphorus pentachloride (PCl₅) can be used to chlorinate phosphinate esters. The reaction of methyl ethyl(methyl)phosphinate with PCl₅ in carbon tetrachloride produces the desired phosphinic chloride after the initial exothermic reaction subsides. thieme-connect.de

The reaction between secondary phosphine (B1218219) oxides and carbon tetrachloride (CCl₄) is another key halogenation route, often associated with the Atherton-Todd reaction. researchgate.net This transformation has been a subject of study for synthesizing sterically hindered phosphinic chlorides. ugent.be

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have led to the development of more efficient, sustainable, and safer methods for preparing phosphinic chlorides, including this compound. These strategies often utilize flow chemistry and aim to minimize or eliminate the need for catalysts.

Flow chemistry, particularly using microreactors, has emerged as a powerful tool for the synthesis of phosphinic chlorides. researchgate.netrsc.org This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety for handling hazardous reagents. ugent.bemdpi.com

Research has demonstrated an efficient method for preparing mono-substituted t-butyl phosphinic chlorides from the corresponding phosphine oxide and carbon tetrachloride under flow conditions. researchgate.netrsc.org This approach achieves excellent conversions (up to 99%) with reasonable residence times (25–125 minutes). researchgate.netugent.bersc.org The use of a glass microreactor chip allows for high enantioselectivity in asymmetric syntheses, reaching up to 96% enantiomeric excess. researchgate.netugent.bersc.org This flow method is considered a sustainable and efficient alternative to existing batch methods, offering straightforward product isolation due to the absence of additives. researchgate.netugent.bersc.org

A significant trend in modern synthesis is the development of catalyst-free reactions to reduce cost, simplify purification, and minimize environmental impact. Several catalyst-free methods for preparing phosphinic chlorides have been reported.

The microreactor-assisted synthesis of phosphinic chlorides from phosphine oxides and carbon tetrachloride is notably a catalyst-free process. researchgate.netugent.bersc.org The reaction proceeds efficiently under flow conditions without the need for any catalytic additives. researchgate.netrsc.org Another innovative, catalyst-free approach describes the synthesis of phosphinic amides from hydroxylamines and chlorophosphines, which proceeds through a P(III) to P(V) rearrangement. acs.orgorganic-chemistry.org This reaction is believed to involve the homolysis of N-O bonds and subsequent radical recombination, avoiding the use of any metal catalyst. acs.org Such methods represent a greener approach compared to traditional syntheses that rely on expensive or toxic catalysts. scispace.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, making the process more economically viable and environmentally friendly. arxiv.orgwhiterose.ac.uk This involves the systematic study of various parameters like temperature, solvent, reagent concentration, and, in flow systems, residence time. beilstein-journals.orgbeilstein-journals.org

In the context of microreactor-assisted synthesis, studies have systematically optimized conditions for the reaction of phosphine oxides with carbon tetrachloride. ugent.be It was found that both solvent and temperature play a critical role. For example, while reactions in dichloromethane (B109758) (DCM) gave moderate conversions, switching the solvent to toluene (B28343) and increasing the temperature to 100 °C led to excellent results with a short residence time of 25 minutes. ugent.be The comparison between batch and flow conditions highlighted the superiority of the flow method; a reaction requiring 720 minutes at reflux in CCl₄ under batch conditions to achieve 88% yield could be accomplished in just 42 minutes of residence time in a flow reactor. ugent.be

Table 1: Optimization of Reaction Conditions for Phosphinic Chloride Synthesis in Flow vs. Batch

Data adapted from a study on microreactor-assisted synthesis of phosphinic chlorides, demonstrating the enhanced efficiency of flow chemistry over traditional batch methods. ugent.be

The choice of the chlorinating agent is also a key factor for optimization. For certain transformations, screening various chlorides can lead to significant improvements in yield. For example, in related syntheses, N-chlorosuccinimide (NCS) was found to be an optimal reagent, providing near-quantitative yields under mild conditions. researchgate.net The careful selection of reagents and reaction parameters is paramount for achieving high selectivity, which is the ability to produce the specific desired product with minimal byproducts. hongjiachem.cn

Chemical Reactivity and Mechanistic Investigations of Diethylphosphinic Chloride

Electrophilic Nature of the Phosphorus Center

The phosphorus atom in diethylphosphinic chloride is bonded to two ethyl groups, an oxygen atom (via a double bond), and a chlorine atom. The high electronegativity of the oxygen and chlorine atoms withdraws electron density from the phosphorus center, rendering it highly electrophilic. This electron deficiency makes the phosphorus atom susceptible to attack by nucleophiles, a fundamental characteristic that governs its reactivity.

The electrophilic nature of this compound makes it an effective phosphorylating agent. It readily reacts with a variety of nucleophiles, such as alcohols, phenols, and amines, to introduce the diethylphosphinyl group [-P(O)(CH₂CH₃)₂] into the target molecule. oaepublish.comresearchgate.net These reactions are classic examples of nucleophilic acyl substitution, where the nucleophile attacks the electrophilic phosphorus center, leading to the displacement of the chloride leaving group.

For instance, the reaction with alcohols or phenols yields the corresponding phosphinate esters. Similarly, its reaction with primary or secondary amines produces phosphinic amides. researchgate.net this compound can be generated in situ from diethylphosphine (B1582533) oxide for use in these phosphorylation reactions. mdpi.com The efficiency of these reactions makes it a valuable reagent in synthetic organic chemistry for creating organophosphorus compounds with specific properties and functionalities. oaepublish.com

Nucleophilic Substitution Reactions at Phosphorus

The reactions of this compound with nucleophiles are typically classified as nucleophilic substitution reactions at a tetrahedral phosphorus center. The mechanisms of these reactions have been the subject of detailed kinetic and stereochemical investigations to elucidate the nature of the transition states and the factors that influence the reaction pathway.

The reactions of this compound with a series of substituted pyridines (a process termed pyridinolysis) in acetonitrile (B52724) have been studied to understand the mechanism of phosphoryl transfer. kchem.orggoogle.comacs.org Kinetic investigations provide valuable insights into the reaction dynamics by examining how the reaction rate is influenced by the electronic properties of the substituents on the pyridine (B92270) nucleophile.

Kinetic studies of the pyridinolysis of various phosphinic chlorides, including the diethyl derivative, have been compared to understand the influence of the alkyl/aryl substituents on the phosphorus center. kchem.org Unlike related compounds such as methyl phenyl phosphinic chloride or diphenyl thiophosphinic chloride, the pyridinolysis of this compound exhibits more straightforward kinetic behavior under the studied conditions. kchem.orgdoi.org

The relationship between the nucleophile's basicity (pKa) and the reaction rate is analyzed using a Brønsted plot (log k vs. pKa), while the effect of electronic substituent effects is quantified using a Hammett plot (log k vs. σ). For the pyridinolysis of this compound in acetonitrile, the free energy correlations are linear. kchem.org This linearity suggests a single, consistent reaction mechanism across the range of pyridines studied. kchem.org

In contrast, the Hammett and Brønsted plots for the pyridinolysis of other phosphinic chlorides can be more complex. For example, the pyridinolysis of diphenyl thiophosphinic chloride shows biphasic concave upward plots, indicating a change in mechanism with pyridine basicity. doi.org Similarly, the pyridinolysis of methyl phenyl phosphinic chloride results in biphasic concave downward plots. kchem.org The linear plots for this compound are a distinguishing feature, pointing towards a less complicated mechanistic pathway. kchem.org

Table 1: Comparison of Hammett and Brønsted Plot Shapes for Pyridinolysis of Various Phosphinic Chlorides in Acetonitrile

| Compound | Hammett Plot Shape | Brønsted Plot Shape | Proposed Mechanism | Reference |

| This compound | Linear | Linear | Concerted SN2 | kchem.org |

| Diphenyl Phosphinic Chloride | Linear | Linear | Concerted SN2 | doi.org |

| Methyl Phenyl Phosphinic Chloride | Biphasic Concave Downward | Biphasic Concave Downward | Stepwise (rate-limiting step changes) | kchem.org |

| Diphenyl Thiophosphinic Chloride | Biphasic Concave Upward | Biphasic Concave Upward | Changes from concerted to stepwise | doi.org |

Based on the linear free energy relationships observed in kinetic studies, a concerted SN2-type mechanism is proposed for the pyridinolysis of this compound. kchem.org In this mechanism, the nucleophilic attack by the pyridine and the departure of the chloride leaving group occur in a single, synchronous step through a trigonal bipyramidal transition state.

This contrasts with the mechanisms proposed for other phosphinic chlorides. For instance, the pyridinolysis of methyl phenyl phosphinic chloride is suggested to proceed through a stepwise mechanism involving a pentacoordinate intermediate. kchem.org The reaction of diphenyl thiophosphinic chloride is even more nuanced, appearing to switch from a concerted SN2 pathway with less basic pyridines to a stepwise mechanism with more basic pyridines. doi.org The nature of the substituents on the phosphorus atom (diethyl, diphenyl, methyl phenyl) therefore plays a crucial role in determining whether the reaction proceeds through a concerted or a stepwise pathway. kchem.orgdoi.org

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs), determined by comparing the reaction rates of a substrate with a deuterated versus a non-deuterated nucleophile (e.g., deuterated pyridine, C₅D₅N), are a powerful tool for probing transition state structures.

For the pyridinolysis of the related diphenyl phosphinic chloride, secondary inverse kinetic isotope effects (kH/kD < 1) were observed. doi.org In the aminolysis of various phosphinic chlorides with deuterated anilines (XC₆H₄ND₂), the DKIE values have been used to infer the direction of nucleophilic attack. kchem.org For example, the anilinolysis of dimethyl phosphinic chloride showed kH/kD values between 0.828-0.97, suggesting a backside attack. In contrast, the anilinolysis of diphenyl phosphinic chloride yielded kH/kD values of 1.42-1.82, which was interpreted as a predominant frontside attack. kchem.org

While specific DKIE values for the pyridinolysis of this compound are not detailed in the provided search results, the data from analogous systems highlight the utility of this method. The magnitude of the DKIE can provide evidence for the geometry of the transition state, such as whether the reaction proceeds via a backside or frontside attack, and can help distinguish between concerted and stepwise mechanisms. kchem.orgdoi.orgkoreascience.kr

Table 2: Deuterium Kinetic Isotope Effects (kH/kD) for Aminolysis of Various Phosphinic Chlorides with Deuterated Anilines

| Phosphinic Chloride | kH/kD Range | Proposed Nucleophilic Attack | Reference |

| Dimethyl Phosphinic Chloride | 0.828 - 0.97 | Backside and partial frontside | kchem.org |

| Methyl Phenyl Phosphinic Chloride | 1.62 - 2.10 | Almost frontside | kchem.org |

| Diphenyl Phosphinic Chloride | 1.42 - 1.82 | Predominant frontside | kchem.org |

Kinetic Studies of Anilinolysis Reactions

The reactions of this compound with substituted anilines (XC6H4NH2) in acetonitrile have been kinetically investigated, providing deep insights into the reaction mechanism. These studies reveal that the reaction follows second-order kinetics. A key finding is that the steric effects of the substituents on the phosphorus atom are the predominant factors determining the reactivity, outweighing inductive effects. hongjiachem.cn

A significant tool employed in these studies is the determination of deuterium kinetic isotope effects (DKIEs; kH/kD) by using deuterated aniline (B41778) nucleophiles (XC6H4ND2). For the anilinolysis of this compound, secondary inverse DKIEs (kH/kD = 0.828 – 0.974) were observed. hongjiachem.cnresearchgate.net Such inverse effects, where the deuterated nucleophile reacts faster than the non-deuterated one, suggest a concerted SN2-like mechanism. This is because the N-H(D) vibrational frequencies increase in the transition state due to increased steric congestion during bond formation, which is characteristic of a backside nucleophilic attack. hongjiachem.cn

The reactivity of this compound is also quantified through Hammett (ρX) and Brönsted (βX) coefficients. The relatively small magnitudes of these coefficients for its anilinolysis (ρX = -1.59 and βX = 0.56) are indicative of a concerted mechanism with a transition state that has a low degree of bond formation. hongjiachem.cnresearchgate.net

Interactive Table: Second-Order Rate Constants and Selectivity Parameters for the Anilinolysis of this compound in Acetonitrile at 50.0 °C

| Substituent (X) | kH (x 10⁻² M⁻¹s⁻¹) | kD (x 10⁻² M⁻¹s⁻¹) | kH/kD |

|---|---|---|---|

| 4-MeO | 44.4 ± 0.2 | 45.6 ± 0.6 | 0.974 ± 0.001 |

| 4-Me | 29.8 ± 0.9 | 31.2 ± 0.9 | 0.955 ± 0.001 |

| 3-Me | 23.0 ± 0.6 | 25.1 ± 0.7 | 0.931 ± 0.001 |

| H | 16.2 ± 0.6 | 17.7 ± 0.3 | 0.915 ± 0.001 |

| 3-MeO | 11.8 ± 0.3 | 13.2 ± 0.4 | 0.894 ± 0.003 |

| 4-Cl | 6.89 ± 0.04 | 8.08 ± 0.20 | 0.853 ± 0.003 |

| 3-Cl | 4.24 ± 0.06 | 5.12 ± 0.06 | 0.828 ± 0.003 |

Data sourced from a study by Dey and Lee. hongjiachem.cn

Influence of Nucleophile Structure on Reaction Mechanism

The structure of the nucleophile significantly impacts the reaction mechanism in substitutions at the phosphorus center of this compound. In SN2 reactions, the nucleophile's strength and steric bulk are critical factors. researchgate.nethongjiachem.cn For the anilinolysis of this compound, the degree of steric hindrance of the two ethyl groups on the phosphorus atom is small enough to permit a backside nucleophilic attack. hongjiachem.cn

However, the nucleophilicity of the attacking species can dictate the reaction pathway. For instance, in reactions with pyridines, a shift in mechanism is observed depending on the basicity of the pyridine. Strongly basic pyridines may favor a frontside attack, while weakly basic pyridines tend to engage in a backside attack. This can lead to biphasic concave free-energy relationships. thieme-connect.de The steric hindrance presented by the nucleophile can also affect the rate of reaction; bulkier nucleophiles may experience hindered approach to the electrophilic phosphorus center, thereby slowing the reaction. hongjiachem.cn

Diverse Chemical Transformations

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Ethers, Carboxylic Acids)

This compound readily reacts with various oxygen-containing nucleophiles. hongjiachem.cn With alcohols, it undergoes a substitution reaction to form the corresponding phosphinate esters. This reaction is analogous to the esterification of carboxylic acids, where the hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion. savemyexams.comchemguide.co.uk

Similarly, this compound reacts with carboxylic acids to produce mixed anhydrides. libretexts.orgsavemyexams.com In this reaction, the carboxylate group acts as the nucleophile. libretexts.org The reaction with ethers can lead to the cleavage of the C-O bond, particularly with strong acid catalysis, resulting in an alkyl halide and an alcohol, demonstrating the reactivity of the P-Cl bond towards ether oxygen. doubtnut.comlibretexts.orglibretexts.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-containing nucleophiles, particularly amines, is a well-studied area. As detailed in the anilinolysis studies (Section 3.2.2), primary and secondary amines react via nucleophilic substitution to form the corresponding phosphinic amides. hongjiachem.cnlibretexts.org The reaction generally proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the phosphorus center. libretexts.org The reactivity of the amine is influenced by its basicity and steric profile. thieme-connect.delibretexts.org Tertiary amines can also react to form quaternary ammonium (B1175870) salts. libretexts.org

Halogenation and Redox Reactions

This compound can participate in halogenation reactions. For instance, it can be synthesized by the halogenation of diethylphosphinic acid using reagents like thionyl chloride or phosphorus pentachloride. thieme-connect.de Conversely, it can react with halogens, such as chlorine, to yield diethylphosphoryl chloride, a reaction that may require heat and a catalyst. hongjiachem.cnmt.com

In the context of redox reactions, this compound can act as either an oxidizing or a reducing agent. hongjiachem.cncognitoedu.org It can be oxidized to form compounds like diethylphosphoryl chloride or reduced to diethylphosphate, depending on the reacting species. hongjiachem.cn These transformations highlight the ability of the phosphorus atom in this compound to exist in different oxidation states.

Hydrolytic Stability and Reaction with Water

This compound reacts with water in a hydrolysis reaction to yield diethylphosphinic acid and hydrochloric acid. Studies on the hydrolysis of similar phosphinic halides, such as dimethylphosphinic fluoride, show that the reaction can be catalyzed by both acids and bases. rsc.org Tracer studies using H₂¹⁸O on the hydrolysis of this compound have shown no significant oxygen exchange between water and the phosphoryl group, which is consistent with a direct nucleophilic attack of water on the phosphorus atom (an SN2-type mechanism) rather than the formation of an unstable intermediate. rsc.orgnih.gov

The hydrolytic stability of a compound refers to its ability to resist this chemical decomposition by water. ademinsaec.com While this compound is reactive towards water, its derivatives can exhibit varying degrees of hydrolytic stability depending on their structure. hongjiachem.cnrsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of organophosphorus compounds, including this compound. grnjournal.usunige.ch By modeling reaction pathways, transition states, and intermediates, these theoretical approaches provide detailed insights that complement experimental findings. grnjournal.us Methods like Density Functional Theory (DFT) are frequently employed to calculate reaction energetics, such as activation energies and reaction enthalpies, and to explore the potential energy surface of a reaction. grnjournal.uschemrxiv.org This allows researchers to understand the feasibility of different mechanistic pathways and the factors governing selectivity. researchgate.net

Kinetic studies on the anilinolysis of this compound in acetonitrile have suggested that the reaction does not follow a single, simple mechanism. Instead, a dual-pathway is proposed, where the reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the nucleophile. researchgate.net Computational studies are crucial in interpreting these experimental results, particularly in characterizing the structure of the transition states (TS) for each pathway. researchgate.netacs.orgrsc.org

For the anilinolysis of phosphinic chlorides, two main transition states are considered:

TS I (Backside Attack): A trigonal bipyramidal (TBP-like) structure resulting from a backside nucleophilic attack, typical of a stepwise SN2(P) mechanism. researchgate.netacs.org

TS II (Frontside Attack): A hydrogen-bonded, four-center type structure that facilitates a concerted mechanism. researchgate.netacs.org

The competition between these two pathways is heavily influenced by the steric hindrance of the substituent groups on the phosphorus atom. In the case of this compound, the relatively small ethyl groups allow for a backside nucleophilic attack (TS I). This is in contrast to compounds with bulkier substituents, where frontside attack (TS II) becomes more favorable due to steric hindrance. researchgate.net

Detailed research into the anilinolysis of various phosphinic chlorides (R₁R₂P(=O)Cl) has provided data on selectivity parameters and kinetic isotope effects, which serve as the basis for mechanistic and computational interpretation. researchgate.net

Table 1: Selectivity Parameters and Deuterium Kinetic Isotope Effects (DKIEs) for the Anilinolysis of Phosphinic Chlorides in Acetonitrile

| Substrate | R₁, R₂ | -ρXa | βXb | kH/kDc | Proposed Mechanism |

| This compound | Et, Et | 1.59 | 0.51 | 0.81 - 0.94 | Stepwise (Backside Attack) |

| Methylphenylphosphinic chloride | Me, Ph | 1.74 | 0.56 | 0.86 - 0.97 | Stepwise (Backside Attack) |

| Diphenylphosphinic chloride | Ph, Ph | 2.62 | 0.84 | 1.62 - 2.10 | Concerted (Frontside Attack) |

| Di(chloromethyl)phosphinic chloride | ClCH₂, ClCH₂ | 2.50 | 0.79 | 1.42 - 1.82 | Concerted (Frontside Attack) |

| Source: Adapted from kinetic data on the anilinolysis of phosphinic chlorides in MeCN. researchgate.net | |||||

| a Hammett reaction constants. | |||||

| b Brønsted-type coefficients. | |||||

| c Secondary inverse (kH/kD < 1) or primary normal (kH/kD > 1) deuterium kinetic isotope effects. |

The data in Table 1 illustrates the mechanistic shift. This compound exhibits a secondary inverse deuterium kinetic isotope effect (DKIE), where kH/kD is less than 1. researchgate.net This, along with the values of the Hammett (ρ) and Brönsted (β) selectivity parameters, supports a stepwise mechanism involving a rate-limiting formation of a pentacoordinated intermediate via a backside attack (TS I). researchgate.net Computational models for similar systems suggest that such a pentacoordinated phosphorus transition state is a key feature in these reactions. researchgate.net Conversely, substrates with larger phenyl or chloromethyl groups show primary normal DKIEs (kH/kD > 1), which is indicative of a concerted mechanism involving significant bond breaking with the leaving group in the transition state, consistent with a frontside attack (TS II). researchgate.net

Theoretical calculations help to rationalize these experimental observations by determining the energetics and structures of the transition states. researchgate.net For this compound, the calculations would support that the pathway through a TBP-like intermediate is energetically more favorable than the concerted, four-center transition state. These computational approaches are thus vital for building a detailed and predictive understanding of the chemical reactivity of this compound. numberanalytics.com

Applications in Advanced Organic Synthesis and Catalysis

Diethylphosphinic Chloride as a Key Synthetic Intermediate

As a key synthetic intermediate, this compound is a foundational molecule for the construction of more complex chemical structures. hongjiachem.cn It is widely utilized in both industrial and academic laboratories for the synthesis of a range of specialized molecules. hongjiachem.cn The reactivity of its phosphorus-chlorine group makes it a prime candidate for nucleophilic substitution reactions, enabling the introduction of the diethylphosphinyl moiety into various organic frameworks. researchgate.net

Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis. curiaglobal.com this compound is an important intermediate in the production of various fine chemicals, such as dyes and fragrances. hongjiachem.cn Its role as a precursor allows for the creation of specialized molecules that are not produced in bulk but are required for specific applications. hongjiachem.cncuriaglobal.com Companies specializing in fine chemicals often provide a wide array of such intermediates for various industries. lanxess.com

In the field of agricultural chemistry, this compound is a valuable precursor for the development of new agrochemicals, including pesticides and herbicides. hongjiachem.cn Organophosphorus compounds, a class to which this compound belongs, are significant in the synthesis of products for plant protection. hongjiachem.cnresearchgate.net The development of novel agrochemicals often relies on building blocks like this compound to create new active compounds for research and potential commercial use. hongjiachem.cn Phosphinic acids and their derivatives are recognized for their plentiful applications in the synthesis of agrochemicals. researchgate.net

The pharmaceutical industry extensively uses "building blocks," which are synthetic molecules used to produce new organic molecules with potential therapeutic activity. this compound functions as such a building block for creating pharmaceutical precursors and pharmaceutically active ingredients. hongjiachem.cn Its incorporation into larger molecules can lead to the synthesis of novel compounds for drug discovery and development. hongjiachem.cnontosight.ai Phosphinic acids, in general, are considered valuable building units for biologically active molecules and are researched for their potential in therapies. researchgate.netalibaba.com The ability to create diverse molecular libraries from such building blocks is a cornerstone of modern medicinal chemistry. chemistryworld.com

Table 1: Applications of this compound as a Synthetic Intermediate

| Application Area | Specific Use | Reference |

|---|---|---|

| Fine Chemicals | Synthesis of dyes, spices, and other specialty chemicals. | hongjiachem.cn |

| Agrochemicals | Precursor for pesticides and herbicides. | hongjiachem.cnresearchgate.net |

| Pharmaceuticals | Building block for synthesizing active pharmaceutical ingredients (APIs) and their precursors. | hongjiachem.cnresearchgate.net |

Catalytic Roles in Organic Transformations

Beyond its role as a synthetic building block, this compound also exhibits catalytic activity, participating in and promoting certain organic reactions. hongjiachem.cn Its unique chemical properties allow it to function as both a Lewis acid and a general acidic catalyst. hongjiachem.cn

A Lewis acid is a chemical species that can accept an electron pair from a donor, thereby increasing the reactivity of a substrate. wikipedia.org this compound can function as a Lewis acid catalyst in various organic reactions, including acylation, alkylation, and phosphorylation. hongjiachem.cn In this role, the phosphorus atom acts as the electron pair acceptor, activating substrates for subsequent chemical reactions. hongjiachem.cnwikipedia.org This type of catalysis is fundamental to many classic and modern organic transformations, often enabling reactions that would otherwise be slow or inefficient. wikipedia.orgresearchgate.net The study of the pyridinolysis of this compound has also involved considerations of Lewis acid catalysis. researchgate.netresearchgate.net

This compound is described as weakly acidic and can act as an acidic catalyst. hongjiachem.cn This property is particularly relevant in promoting the hydrogenation of olefins. hongjiachem.cn In such reactions, it can increase the activity of the hydrogenation process. hongjiachem.cn Furthermore, this compound can form stable coordination complexes with transition metals, such as copper. These resulting complexes can themselves serve as effective catalysts for olefin hydrogenation. hongjiachem.cn The acidity of catalysts is a critical factor in many industrial processes, including the conversion of methanol (B129727) to olefins, where the hydrogenation of olefins is a competing reaction influenced by the catalyst's acid sites. polimi.itinrim.it Metal-free catalytic systems for olefin hydrogenation are also an area of active research. nih.gov

Table 2: Catalytic Functions of this compound

| Catalysis Type | Mechanism/Role | Example Reaction | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | The phosphorus atom accepts an electron pair, activating the substrate. | Acylation, Alkylation, Phosphorylation | hongjiachem.cnwikipedia.org |

| Acidic Catalysis | The weakly acidic nature of the compound promotes the reaction. | Olefin Hydrogenation | hongjiachem.cn |

| Co-catalysis | Forms catalytically active complexes with transition metals (e.g., copper). | Olefin Hydrogenation | hongjiachem.cn |

Promotion of Acylation, Alkylation, and Phosphorylation Reactions

This compound ((C₂H₅)₂P(O)Cl) is a reactive organophosphorus compound utilized as an intermediate and a reagent in various organic transformations. Its chemical behavior is dominated by the electrophilic phosphorus center, making it susceptible to attack by a range of nucleophiles. This reactivity is harnessed to promote key reactions such as phosphorylation, alkylation, and potentially acylation, primarily through nucleophilic substitution at the phosphorus atom.

Promotion of Acylation

This compound is reported to function as a Lewis acid catalyst, which could theoretically be applied to promote acylation reactions like the Friedel-Crafts acylation. hongjiachem.cn In such a role, it would activate an acyl halide, enhancing its electrophilicity towards an aromatic ring. wikipedia.orgorganic-chemistry.org However, detailed research findings or specific examples of this compound being employed as a catalyst for acylation are not extensively documented in the scientific literature. The field is instead dominated by more conventional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). iitk.ac.in

Promotion of Alkylation

This compound serves as a precursor for the synthesis of S-alkyl phosphinothioates through the alkylation of thiols. The reaction involves the nucleophilic substitution of the chloride by a thiolate anion, which is typically generated in situ using a base. This transformation provides a direct method for forming a phosphorus-sulfur bond.

Detailed research has shown that this compound reacts efficiently with thiols in the presence of a tertiary amine base. For instance, the reaction with butane-1-thiol using triethylamine (B128534) as a base in benzene (B151609) proceeds at room temperature to afford the corresponding S-alkylated product. thieme-connect.de

| Substrate | Reagent | Base | Solvent | Product | Yield (%) | Ref. |

| This compound | Butane-1-thiol | Triethylamine | Benzene | S-Butyl diethylphosphinothioate | 58 | thieme-connect.de |

Promotion of Phosphorylation

The most prominent application of this compound in synthesis is as a phosphorylating agent. The reactive phosphorus-chlorine bond allows for the straightforward introduction of the diethylphosphinoyl group (-P(O)(C₂H₅)₂) onto various nucleophiles, including alcohols and amines. hongjiachem.cnresearchgate.net These reactions are fundamental for creating phosphinate esters and phosphinic amides, respectively.

The general mechanism involves the attack of the nucleophile (an alcohol or amine) on the electrophilic phosphorus atom of this compound, leading to the displacement of the chloride leaving group and the formation of a new P-O or P-N bond. hongjiachem.cn These reactions are typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct. thieme-connect.de

Reaction with Alcohols: When treated with an alcohol (R-OH), this compound is converted into the corresponding alkyl diethylphosphinate. This reaction is a classic method for the synthesis of phosphinate esters. researchgate.net

Reaction with Amines: Similarly, reaction with primary or secondary amines (R-NH₂ or R₂NH) yields N-substituted diethylphosphinic amides. This provides a reliable route to compounds containing a phosphorus-nitrogen bond. researchgate.net

While the general reactivity is well-established, specific examples with detailed yields for a broad range of simple substrates are often incorporated into larger synthetic sequences. The fundamental transformations are represented below.

Synthesis and Exploration of Diethylphosphinic Acid Derivatives

Ester and Amide Derivatives

The nucleophilic substitution at the phosphorus center of diethylphosphinic chloride is a fundamental approach for the synthesis of its ester and amide derivatives.

Esterification

The reaction of this compound with alcohols or thiols provides access to the corresponding phosphinate and thiophosphinate esters. For instance, the treatment of this compound with ethanol (B145695) in the presence of a base like sodium ethoxide in benzene (B151609) yields ethyl diethylphosphinate.

A specific example is the reaction of this compound with butane-1-thiol in benzene, using triethylamine (B128534) as a base, which produces S-butyl diethylphosphinothioate in a 58% yield. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| This compound | Butane-1-thiol | Triethylamine, Benzene, Room temperature, 1h | S-Butyl diethylphosphinothioate | 58% |

This table showcases a specific example of the synthesis of a thiophosphinate ester from this compound.

Amidation

Similarly, the reaction of this compound with primary or secondary amines leads to the formation of P,P-diethylphosphinic amides. thieme-connect.de This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic phosphorus atom, followed by the elimination of a chloride ion. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed. samdc.edu.in

A catalyst-free method for synthesizing phosphinic amides involves the reaction of chlorophosphines with hydroxylamines, which proceeds through a P(III) to P(V) rearrangement. organic-chemistry.org While this method does not directly use this compound, it highlights an alternative route to phosphinic amides. The anilinolysis of this compound in acetonitrile (B52724) has been studied kinetically, providing insights into the reaction mechanism. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Amine (Primary or Secondary) | Base | P,P-Diethylphosphinic amide |

This table provides a general overview of the synthesis of P,P-diethylphosphinic amides.

Ether and Other Substituted Derivatives

Beyond simple esters and amides, this compound is a precursor to a variety of other substituted derivatives, including silyl (B83357) ethers and compounds arising from reactions with alkoxides.

Silyl Ether Derivatives

The reaction of diethylphosphinic acid derivatives with silylating agents can produce silyl diethylphosphinates. For instance, the use of silylating agents can facilitate reactions that are otherwise difficult, highlighting their utility in expanding the range of accessible derivatives. kent.ac.uk The interaction of organic acids with silylamines can proceed via different mechanisms depending on steric hindrance. unishivaji.ac.in

Reactions with Alkoxides

The reaction of this compound with alkoxides is a fundamental method for the synthesis of phosphinate esters, which can be considered as ether derivatives of the phosphorus center. smolecule.com These reactions proceed via nucleophilic substitution, where the alkoxide ion displaces the chloride from the phosphorus atom.

Formation of Organophosphorus Anhydrides (e.g., Diethylphosphinic Anhydride)

Diethylphosphinic anhydride (B1165640) is a significant derivative that can be synthesized through several routes, often involving this compound as a key reactant or intermediate.

One direct method is the dehydration of diethylphosphinic acid using dehydrating agents like thionyl chloride or phosphorus oxychloride. researchgate.net Another common route is the reaction of this compound with a controlled amount of water.

Interestingly, diethylphosphinic anhydride can also be formed as a product in reactions where this compound is generated in situ. For example, the reaction of diethylphosphine (B1582533) oxide with carbon tetrachloride can lead to the formation of diethylphosphinic anhydride. mdpi.com This occurs alongside the in situ generation of this compound.

| Precursor(s) | Reagents/Conditions | Product |

| Diethylphosphinic acid | Thionyl chloride or Phosphorus oxychloride | Diethylphosphinic anhydride |

| This compound | Controlled amount of water | Diethylphosphinic anhydride |

| Diethylphosphine oxide | Carbon tetrachloride | Diethylphosphinic anhydride |

This table summarizes various synthetic routes to diethylphosphinic anhydride.

Role in the Synthesis of Diphosphine Dioxides and Hypodiphosphoric Acid Analogs

Diethylphosphinic derivatives are valuable building blocks in the synthesis of more complex organophosphorus compounds, such as diphosphine dioxides and analogs of hypodiphosphoric acid. These compounds are of interest due to their structural resemblance to biologically important pyrophosphates. nih.gov

Diphosphine Dioxides

The synthesis of diphosphine dioxides, which contain a >P(=O)-P(=O)< fragment, can involve the use of diethylphosphinic derivatives. mdpi.com For example, in an attempt to synthesize 1,1,2,2-tetraethyldiphosphane 1,2-dioxide, the reaction of diethylphosphine oxide with carbon tetrachloride, which generates this compound in situ, resulted in the observation of diethylphosphinic anhydride as a final product instead of the target diphosphine dioxide. mdpi.com This highlights the reactivity of the in situ generated chloride and its propensity to form the anhydride. Symmetrical tetraaryldiphosphine dioxides have been synthesized efficiently through related methods. nih.gov

Hypodiphosphoric Acid Analogs

Hypodiphosphoric acid and its esters are characterized by a P-P bond. mdpi.comnih.gov The synthesis of these analogs can be approached through various strategies, including the reaction of electrophilic phosphorus compounds with nucleophilic phosphorus species. mdpi.com this compound can act as an electrophilic precursor in such reactions. The synthesis of hypodiphosphoric acid itself was first reported in the 19th century, and it exists as a weak tetrabasic acid in aqueous solutions. nih.gov The development of synthetic routes to nonhydrolyzable analogs of compounds with >P(O)-O-(O)P< moieties is an area of active research, with diethylphosphinic derivatives playing a role as key intermediates. mdpi.com

| Target Compound Class | Role of Diethylphosphinic Derivatives | Key Observations |

| Diphosphine Dioxides | Precursor (e.g., in situ generated this compound) | Formation of diethylphosphinic anhydride as a byproduct. |

| Hypodiphosphoric Acid Analogs | Electrophilic building block | Enables the formation of the P-P bond characteristic of these analogs. |

This table outlines the role of diethylphosphinic derivatives in synthesizing more complex organophosphorus compounds.

Applications in Materials Science and Polymer Chemistry Research

Polymer Modification for Performance Enhancement

The modification of polymers with organophosphorus compounds, such as those derived from diethylphosphinic chloride, is a key strategy for enhancing their intrinsic properties. This is especially true for improving flame retardancy, a critical requirement for polymers used in electronics, construction, and transportation.

The incorporation of this compound derivatives, most notably metal salts like aluminum diethylphosphinate (AlPi), into polymer matrices is a well-established method for imparting flame retardancy. frontiersin.orgnih.gov These additives can function effectively in various polymers, including polyamides (PA), polyesters (e.g., PBT), and polyolefins. frontiersin.orgmdpi.com Their effectiveness stems from a dual-action mechanism that operates in both the condensed and gas phases during combustion. frontiersin.orgnih.govnih.gov

In the condensed phase, the primary flame retardant mechanism of diethylphosphinate derivatives is the promotion of a stable, insulating char layer on the polymer's surface during thermal decomposition. frontiersin.orgspecialchem.com This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the underlying polymer and restricting the flow of flammable volatile decomposition products to the combustion zone. specialchem.comisca.in

The process involves several key steps:

Dehydration and Cross-linking: Phosphorus-containing compounds can act as acid sources upon heating, promoting dehydration of the polymer backbone. This leads to the formation of double bonds, which facilitates cyclization and cross-linking reactions. specialchem.com

Char Formation: The cross-linked structure forms a carbonaceous, thermally stable char. specialchem.comisca.in The presence of phosphorus within this char can further enhance its stability and integrity. acs.org For instance, in polyamide 6 (PA6), aluminum diethylphosphinate (AlPi) reacts with the polymer to form phosphinic acid, which then leads to the formation of phosphoric char. mdpi.com

Barrier Effect: The resulting char layer insulates the bulk polymer from the heat of the flame and reduces the mass loss rate of the material. mdpi.commdpi.com Studies on poly(butylene succinate) (PBS) composites have shown that AlPi contributes to a continuous and compact char layer. frontiersin.org

Research has demonstrated that the charring efficiency is dependent on the interaction between the phosphorus compound and the specific polymer matrix. nih.gov The presence of other elements, like nitrogen in polyamides, can have a synergistic effect, leading to the formation of even more stable P-N structures in the condensed phase. acs.org

Table 1: Effect of Aluminum Diethylphosphinate (AlPi) on Char Formation in Various Polymers

| Polymer Matrix | AlPi Loading (wt%) | Observations | Reference(s) |

|---|---|---|---|

| Polyamide 6 (PA6) | 15 | Formation of a stable, uniform carbon layer. | mdpi.com |

| Poly(butylene succinate) (PBS) | 25 | Increased char amount and thicker carbon layer. | frontiersin.org |

| Phenolic Resin | 15 | Residual carbon content of 52%. | mdpi.com |

| Glass-fiber reinforced PA6 | 12 | Enhanced char residue with high Al and P content. | mdpi.com |

In addition to their action in the condensed phase, derivatives of this compound exhibit significant flame retardant activity in the gas phase. nih.govd-nb.info During combustion, volatile phosphorus-containing species are released, which can interrupt the radical chain reactions that sustain the flame. d-nb.infomdpi.com

The key aspects of the gas phase mechanism include:

Release of Active Species: Thermal decomposition of metal diethylphosphinates, such as AlPi, releases volatile diethylphosphinic acid. researchgate.net

Radical Scavenging: In the high-temperature flame zone, diethylphosphinic acid decomposes further to produce phosphorus-containing radicals, such as PO•, P•, and HPO2•. frontiersin.orgub.edu These species are highly effective at scavenging the key chain-propagating radicals of combustion, namely H• and OH•. frontiersin.orgd-nb.infomdpi.com

Flame Inhibition: By trapping these high-energy radicals, the phosphorus compounds slow down or interrupt the exothermic oxidation reactions in the flame, leading to a reduction in heat release and flame propagation. d-nb.infonist.gov This "flame inhibition" effect is a primary mode of action for these flame retardants, particularly in non-charring polymers like polyolefins. mdpi.com

The dual functionality in both the condensed and gas phases makes diethylphosphinate-based flame retardants highly efficient and versatile for a broad range of polymer applications. nih.govnih.gov

This compound and its analogs, like diethylchlorophosphate, are valuable reagents for synthesizing polymerizable monomers. usm.eduusm.edu This "reactive" approach to flame retardancy involves covalently bonding the phosphorus-containing moiety to the polymer backbone, which can prevent issues like migration and leaching that can occur with additive flame retardants.

Phosphorus-containing acrylate (B77674) and methacrylate (B99206) monomers can be synthesized by reacting a hydroxyl-functional acrylate with a phosphorus chloride compound, such as diethylchlorophosphate. usm.eduusm.edu For example, novel phosphate-containing acrylate/methacrylate monomers have been prepared by reacting 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) with diethylchlorophosphate. usm.eduresearchgate.net

The polymerization kinetics of these monomers can be controlled by their specific chemical structure. usm.edu Studies have shown that the reactivity of phosphorus-containing acrylates in free-radical polymerization can be comparable to conventional acrylates, allowing for their incorporation into polymers via copolymerization. researchgate.net For instance, the copolymerization of methyl methacrylate with certain phosphonated acrylates has been demonstrated to proceed readily. researchgate.net The photopolymerization kinetics of these monomers have also been investigated, revealing that their reactivity can be tailored by altering the monomer structure, making them suitable for applications like dental adhesives and coatings where UV curing is employed. usm.eduresearchgate.net

Table 2: Research Highlights on Phosphorus-Containing Acrylate Monomers

| Monomer Synthesis Route | Polymerization Method | Key Findings | Reference(s) |

|---|---|---|---|

| Reaction of ethyl α-hydroxymethyl acrylate with diethylchlorophosphate | Bulk homopolymerization and copolymerization with MMA | Resulted in soluble polymers; polymerization rates were slower than pure MMA. | researchgate.net, usm.edu |

| Reaction of 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) with diethylchlorophosphate | Photopolymerization | Monomer structure allows control of polymerization reactivity. | usm.edu, researchgate.net |

| Reaction of methacryloyl chloride with diethyl (2-hydroxyphenyl) phosphonate | Thermal homopolymerization | Resulting polymers exhibited char formation upon combustion. | mdpi.com |

Phosphonium-based polyelectrolytes represent a class of functional polymers that can be synthesized using derivatives of phosphines, which are related to the chemistry of this compound. rsc.orgrsc.org These polymers contain a phosphonium (B103445) salt in each repeating unit and are of interest for various applications due to their unique properties. mdpi.comnih.gov

The synthesis of these materials can be achieved by the direct polymerization of a phosphonium-functionalized monomer. rsc.orgrsc.org For example, a novel phosphonium-containing monomer, 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride (VBzTHPC), was synthesized from tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) and subsequently polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This method allows for the creation of well-defined polyelectrolytes with controlled molecular weights and narrow molecular weight distributions. rsc.org

These reactive polyelectrolytes possess wide possibilities for post-polymerization modification, allowing for the introduction of various functionalities. rsc.orgresearchgate.net The phosphonium groups themselves can impart properties like thermal stability and, in some cases, can be precursors for nanomaterials through pyrolysis. rsc.org Research into these materials is ongoing, exploring their potential in areas such as metal ion chelation, antimicrobial surfaces, and as components in advanced electrolyte systems. rsc.orgnih.gov

Synthesis of Phosphorus-Containing Monomers for Polymerization

Role in Nanomaterials Synthesis

This compound is emerging as a significant compound in the field of nanomaterials synthesis, specifically for its role as a precursor to a capping agent in the production of metal oxide nanoparticles. While not typically used directly, its hydrolysis product, diethylphosphinic acid, demonstrates valuable properties for controlling nanoparticle growth and stability. Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of newly formed nuclei, preventing uncontrolled growth and aggregation, thereby allowing for the production of nanoparticles with well-defined sizes and shapes.

The efficacy of diethylphosphinic acid, derived from this compound, as a capping agent stems from the strong affinity of the phosphinic acid group for metal oxide surfaces. This interaction leads to the formation of a stable, protective layer around the nanoparticle. This layer serves multiple functions: it sterically hinders the close approach of other nanoparticles, counteracting the van der Waals forces that lead to agglomeration, and it passivates the nanoparticle surface, influencing its electronic properties and reactivity.

Research into organophosphorus compounds, a class to which this compound belongs, has shown that the nature of the organic substituents on the phosphorus atom can be tailored to control the dispersibility of the nanoparticles in various solvents. The ethyl groups in diethylphosphinic acid, for instance, can enhance compatibility with non-polar or moderately polar media, a desirable characteristic for many applications in polymer composites and catalysis.

Detailed studies on related phosphonic acids have provided insights into the binding mechanisms and the resulting properties of the functionalized nanoparticles. These studies indicate that phosphonic and phosphinic acids can form robust bonds with a variety of metal oxides, including but not limited to titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (FeₓOᵧ). This broad applicability suggests that diethylphosphinic acid would be a versatile capping agent for a range of metal oxide nanoparticle systems.

The use of this compound as a precursor offers a convenient method for the in situ generation of the active capping agent. The controlled hydrolysis of the chloride can be integrated into the nanoparticle synthesis process, allowing for precise control over the concentration of the capping agent and, consequently, the final nanoparticle characteristics.

| Metal Oxide Nanoparticle | Related Capping Agent | Synthesis Method | Observed Effects of Capping Agent |

| Titanium Dioxide (TiO₂) | Alkylphosphonic Acids | Sol-gel | Improved dispersion in organic solvents, control of particle size. |

| Zinc Oxide (ZnO) | Perfluorinated Phosphonic Acids | Self-assembly | Formation of stable, ordered thin films on the nanoparticle surface. mdpi.com |

| Iron Oxide (FeₓOᵧ) | Phosphonoacetic acid | Co-precipitation | Narrow size distribution, uniform morphology, and enhanced colloidal stability over a wide pH range. |

| Barium Titanate (BaTiO₃) | Amino Phosphonic Acids | Wet-chemical | Enhanced stability in aqueous media, particularly in the presence of electrolytes. researchgate.net |

Table 1: Research Findings on the Use of Related Organophosphorus Compounds as Capping Agents for Metal Oxide Nanoparticles. This table summarizes key findings from studies on compounds structurally related to the hydrolysis product of this compound, illustrating the general utility of phosphinic and phosphonic acids in nanoparticle synthesis.

Advanced Analytical Techniques in Diethylphosphinic Chloride Research

Spectroscopic Methodologies for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are fundamental in identifying and characterizing the molecules involved in the reactions of diethylphosphinic chloride. numberanalytics.comchimia.ch These methods provide detailed information about molecular structure, functional groups, and bonding arrangements. numberanalytics.come-bookshelf.de

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is a powerful tool for elucidating the structure of organophosphorus compounds. numberanalytics.comgoogle.com For instance, ³¹P NMR is used to identify phosphorus-containing compounds, with the chemical shift providing information about the electronic environment of the phosphorus atom. google.com In the synthesis of diethylphosphinic acid from this compound, ³¹P NMR spectra are used to confirm the formation of the product and to detect any intermediates or byproducts. google.com Similarly, ¹H NMR can be used to confirm the presence and structure of the ethyl groups attached to the phosphorus atom. researchgate.net

Infrared (IR) spectroscopy is another valuable technique for identifying functional groups. numberanalytics.comnih.gov The presence or absence of specific absorption bands in an IR spectrum can confirm the transformation of reactants into products. For example, in the reaction of this compound, the disappearance of the P-Cl bond absorption and the appearance of new bands corresponding to P-O or P-N bonds can be monitored to follow the reaction progress. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of intermediates and products. chimia.chresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate components of a reaction mixture before they are analyzed by the mass spectrometer, providing both qualitative and quantitative information. rsc.orgrestek.com

UV-Visible spectroscopy can also be utilized, especially when colored compounds are involved or when monitoring changes in conjugation within the molecular structure during a reaction. nih.gov

Chromatographic Separation and Analysis in Reaction Studies

Chromatography is an essential technique for separating the components of a reaction mixture, allowing for the identification and quantification of reactants, products, and intermediates. wordpress.comunige.ch

Gas Chromatography (GC) is particularly useful for the analysis of volatile compounds. restek.com In the context of this compound research, GC can be used to separate the chloride from other volatile substances in a reaction mixture. oregonstate.edu When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. rsc.orgrestek.com For instance, GC-MS analysis has been used for the screening of various chlorides, including those relevant to the Chemical Weapons Convention, after derivatization to make them suitable for GC analysis. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds, including those that are not volatile enough for GC. wordpress.com In studies of the reactions of this compound, such as its anilinolysis, HPLC-grade acetonitrile (B52724) is used as the solvent, highlighting the importance of pure solvents for accurate kinetic measurements. researchgate.net HPLC can be used to separate the unreacted this compound from the aniline (B41778) nucleophiles and the resulting phosphinic amide products. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for rapid qualitative analysis of reaction mixtures to monitor the progress of a reaction and to identify the number of components in a mixture. researchgate.net

Ion chromatography has been successfully applied for the purification of elements like iron, ensuring that no isotopic fractionation occurs during the process, a principle that can be extended to the purification of phosphorus-containing compounds. nih.gov

The choice of chromatographic method depends on the properties of the compounds being analyzed, such as their volatility and polarity. restek.comwordpress.com

Table 1: Chromatographic Techniques in this compound Research

| Technique | Application |

|---|---|

| Gas Chromatography (GC) | Separation of volatile components in a reaction mixture. oregonstate.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, including derivatized chlorides. rsc.orgrestek.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile reactants, products, and intermediates in reaction studies. researchgate.net |

| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress. researchgate.net |

Application of Kinetic Measurement Techniques for Reaction Rate Determination

Kinetic studies are crucial for understanding the mechanism of a reaction, including the determination of reaction rates and the factors that influence them. uri.edulibretexts.org

Several methods can be employed to measure reaction rates. These often involve monitoring the change in concentration of a reactant or product over time. libretexts.org For reactions involving ionic species, conductometry can be used to measure the change in electrical conductivity of the solution as the reaction progresses. savemyexams.com This method has been used to measure the rates of anilinolysis of diethyl phosphinic chloride. researchgate.net

Spectrophotometric methods, such as colorimetry, can be used if one of the reactants or products is colored, by measuring the change in light absorbance at a specific wavelength. savemyexams.com

In reactions that produce or consume gas, the rate can be determined by measuring the change in volume or pressure of the gas over time. savemyexams.com Similarly, if a reaction involves a change in mass, this can be monitored using a balance. savemyexams.com

The initial rate method is a common approach where the rate is measured at the beginning of the reaction, simplifying the analysis as the concentrations of reactants are known and have not significantly changed. libretexts.org For more complex reactions, integral methods that analyze the concentration data over the entire course of the reaction are used.

Kinetic studies on the reactions of this compound with anilines have been conducted by measuring the reaction rates conductometrically. researchgate.net These studies have investigated the effect of substituents on the aniline and have included deuterium (B1214612) kinetic isotope effect (DKIE) measurements to elucidate the transition state structure. researchgate.net The results of these kinetic studies suggest a concerted SN2-like mechanism for the anilinolysis of this compound. researchgate.net

Table 2: Kinetic Data for the Anilinolysis of this compound

| Aniline Substituent (X) | kH (× 10³ M⁻¹s⁻¹) | kD (× 10³ M⁻¹s⁻¹) | kH/kD |

|---|---|---|---|

| p-OCH₃ | 3.35 | 3.65 | 0.918 |

| p-CH₃ | 2.36 | 2.72 | 0.868 |

| H | 1.15 | 1.39 | 0.828 |

| p-Cl | 0.518 | 0.532 | 0.974 |

Data from a study on the anilinolysis of diethyl phosphinic chloride with X-anilines in acetonitrile at 50.0 °C. researchgate.net

Computational Analytical Methods (e.g., Quantum Chemical Calculations)

Computational chemistry provides powerful tools to complement experimental studies by modeling molecular structures, properties, and reaction pathways. longdom.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries of reactants, transition states, and products, as well as their relative energies. nih.govepa.gov

In the context of this compound research, computational methods can be used to:

Predict Molecular Properties: Calculate properties such as bond lengths, bond angles, and charge distributions. researchgate.net

Model Reaction Mechanisms: Investigate the potential energy surface of a reaction to identify the lowest energy pathway and the structure of the transition state. acs.org This can help to distinguish between different possible mechanisms, such as stepwise versus concerted pathways. acs.org

Calculate Spectroscopic Data: Predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. epa.gov

Understand Reactivity: Analyze the electronic structure of molecules to understand factors influencing their reactivity, such as steric and electronic effects. researchgate.net

For example, in the study of the anilinolysis of phosphinic chlorides, computational calculations have been used to determine the geometries and natural bond orbital (NBO) charges of the reactants, providing insights into their reactivity. researchgate.net Theoretical calculations on model reactions, such as the reaction of dimethyl chlorothiophosphate with ammonia, have been used to investigate the feasibility of different nucleophilic attack pathways (front-side vs. back-side). acs.org

The synergy between experimental data and computational modeling provides a more complete and detailed understanding of the chemical behavior of this compound and its derivatives. longdom.orgnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethylphosphinic acid |

| Aniline |

| Acetonitrile |

| Diethyl phosphinic amide |

| Dimethyl chlorothiophosphate |

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.